1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
Brand Name:
Vulcanchem
CAS No.:
82925-01-7
VCID:
VC20783156
InChI:
InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
SMILES:
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC
Molecular Formula:
C19H22N2O4
Molecular Weight:
342.4 g/mol
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
CAS No.: 82925-01-7
Cat. No.: VC20783156
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82925-01-7 |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 |
| Standard InChI Key | APCRFYGXPUAKFD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator